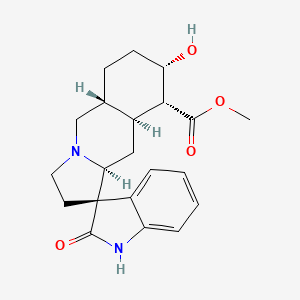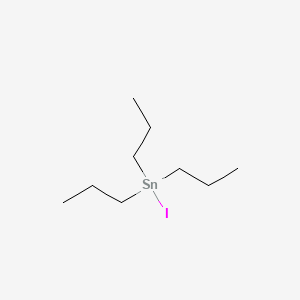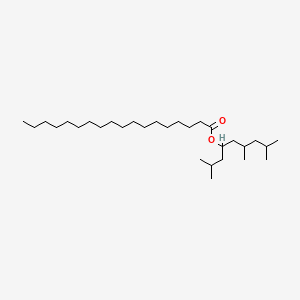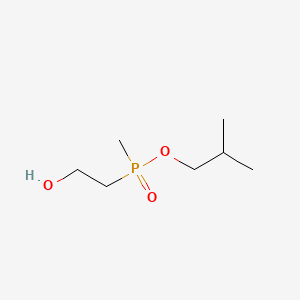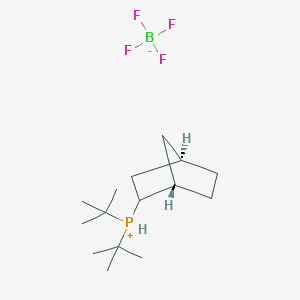
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt is a chemical compound with the molecular formula C15H30BF4P and a molecular weight of 328.18 . This compound is known for its unique structural features, which include a phosphonium ion paired with a tetrafluoroborate anion. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of DI-Tert-butyl-2-norbornylphosphonium hbf4 salt typically involves the reaction of tert-butylphosphine with 2-norbornyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid to form the salt . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems and novel therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Wirkmechanismus
The mechanism by which DI-Tert-butyl-2-norbornylphosphonium hbf4 salt exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The phosphonium ion can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in the formation of stable intermediates and transition states. The pathways involved often include the formation of phosphonium ylides, which are key intermediates in many organic reactions.
Vergleich Mit ähnlichen Verbindungen
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt can be compared with other similar compounds, such as:
Triphenylphosphonium bromide: Another phosphonium salt with different substituents on the phosphonium ion.
Tetrabutylphosphonium chloride: A phosphonium salt with four butyl groups attached to the phosphonium ion.
Methyltriphenylphosphonium iodide: A phosphonium salt with a methyl group and three phenyl groups attached to the phosphonium ion.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and stability compared to other phosphonium salts.
Eigenschaften
Molekularformel |
C15H30BF4P |
|---|---|
Molekulargewicht |
328.18 g/mol |
IUPAC-Name |
[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-ditert-butylphosphanium;tetrafluoroborate |
InChI |
InChI=1S/C15H29P.BF4/c1-14(2,3)16(15(4,5)6)13-10-11-7-8-12(13)9-11;2-1(3,4)5/h11-13H,7-10H2,1-6H3;/q;-1/p+1/t11-,12+,13?;/m1./s1 |
InChI-Schlüssel |
JXJPURSAFATJDT-YNTAJXHASA-O |
Isomerische SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C1C[C@@H]2CC[C@H]1C2)C(C)(C)C |
Kanonische SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C1CC2CCC1C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


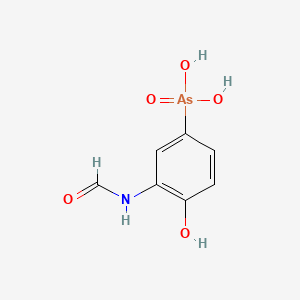

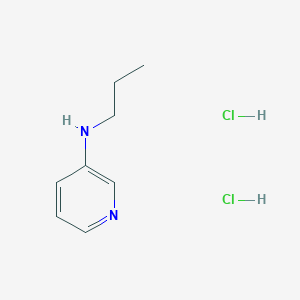
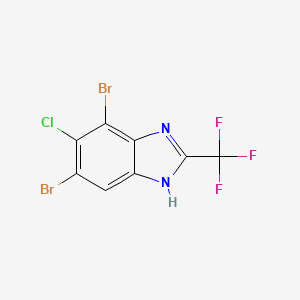
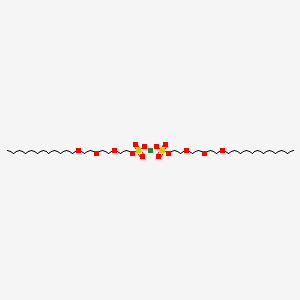
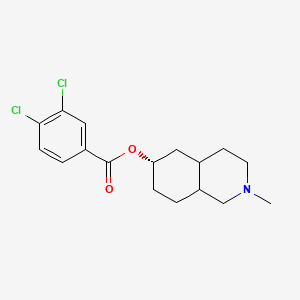

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
